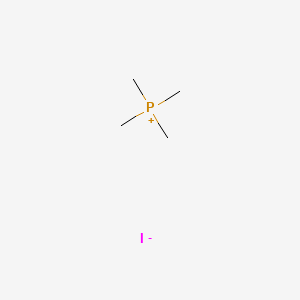

Tetramethylphosphonium iodide

Descripción

The exact mass of the compound Tetramethylphosphonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylphosphonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylphosphonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetramethylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPMLFGPYQGTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912793 | |

| Record name | Tetramethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-11-3 | |

| Record name | Phosphonium, tetramethyl-, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetramethylphosphonium Iodide from Trimethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylphosphonium iodide is a quaternary phosphonium (B103445) salt with significant applications in organic synthesis, catalysis, and materials science. Its utility as a phase-transfer catalyst, an ionic liquid precursor, and a reagent in various chemical transformations makes a comprehensive understanding of its synthesis crucial for researchers in both academic and industrial settings. This technical guide provides a detailed overview of the primary synthetic route to tetramethylphosphonium iodide, focusing on the direct quaternization of trimethylphosphine (B1194731) with methyl iodide. An alternative synthetic pathway is also presented for comparative purposes. This document adheres to stringent standards of data presentation, experimental detail, and visual representation to facilitate comprehension and replication by skilled professionals.

Core Synthesis: Quaternization of Trimethylphosphine

The most direct and common method for the preparation of tetramethylphosphonium iodide is the SN2 reaction between trimethylphosphine and methyl iodide. In this reaction, the lone pair of electrons on the phosphorus atom of trimethylphosphine attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the stable tetramethylphosphonium cation.

Reaction Principle and Stoichiometry

The reaction proceeds as follows:

P(CH₃)₃ + CH₃I → [P(CH₃)₄]⁺I⁻

-

Trimethylphosphine (P(CH₃)₃): A liquid with a strong, unpleasant odor. It is a highly reactive and pyrophoric compound, requiring careful handling under inert atmosphere.

-

Methyl Iodide (CH₃I): A dense, volatile, and toxic liquid. It is a potent methylating agent.

-

Tetramethylphosphonium Iodide ([P(CH₃)₄]⁺I⁻): A white, crystalline solid that is typically stable under ambient conditions but can be hygroscopic.

The stoichiometry of the reaction is 1:1, meaning one mole of trimethylphosphine reacts with one mole of methyl iodide to produce one mole of tetramethylphosphonium iodide.

Experimental Protocol

Materials and Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for reagent transfer

-

Cannula for liquid transfer

-

Büchner funnel and filter flask

-

Vacuum pump

-

Anhydrous solvents (e.g., diethyl ether, benzene, or toluene)

-

Trimethylphosphine (PMe₃)

-

Methyl iodide (MeI)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of trimethylphosphine in an anhydrous solvent (e.g., diethyl ether or benzene).

-

Addition of Methyl Iodide: A stoichiometric equivalent of methyl iodide is slowly added to the stirred solution of trimethylphosphine at room temperature. The reaction is exothermic, and cooling in an ice bath may be necessary to control the temperature, especially for larger-scale reactions.

-

Reaction: The reaction mixture is stirred at room temperature for several hours (e.g., 2-12 hours). The formation of a white precipitate, tetramethylphosphonium iodide, indicates the progress of the reaction. The reaction can be monitored by observing the consumption of the starting materials via appropriate analytical techniques (e.g., ³¹P NMR spectroscopy, if available).

-

Isolation of Product: Upon completion of the reaction, the precipitate is collected by vacuum filtration using a Büchner funnel.

-

Purification: The collected solid is washed with several portions of a cold, anhydrous, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and solvent residues.

-

Drying: The purified tetramethylphosphonium iodide is dried under vacuum to remove any residual solvent. The final product should be a white, crystalline solid.

Safety Precautions:

-

Trimethylphosphine is pyrophoric and toxic. It must be handled under a strict inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

All glassware should be thoroughly dried before use to prevent unwanted side reactions with the reactive reagents.

Alternative Synthesis: From Calcium Phosphide (B1233454)

An alternative method for the synthesis of tetramethylphosphonium iodide involves the reaction of calcium phosphide with methyl iodide in a methanol/water mixture.[1] This method avoids the direct handling of the highly pyrophoric trimethylphosphine.

Reaction Principle

While the exact mechanism is complex, the reaction can be conceptualized as the in-situ generation of phosphine (B1218219) (PH₃) or related phosphide species from the hydrolysis of calcium phosphide, which then reacts with methyl iodide to form the desired product.

Reported Yield

This method has been reported to produce tetramethylphosphonium iodide in a good yield of 78%.[1]

Data Summary

The following table summarizes the key quantitative data for the synthesis of tetramethylphosphonium iodide.

| Synthesis Method | Reactants | Solvent System | Typical Yield | Reference |

| Direct Quaternization | Trimethylphosphine, Methyl Iodide | Anhydrous Ether, Benzene, or Toluene | Not explicitly reported, but expected to be high | General procedure based on analogous reactions[2] |

| From Calcium Phosphide | Calcium Phosphide, Methyl Iodide | Methanol/Water | 78% | [1] |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical workflow for the primary synthesis of tetramethylphosphonium iodide from trimethylphosphine.

Caption: Workflow for the Synthesis of Tetramethylphosphonium Iodide.

The following diagram illustrates the chemical reaction for the synthesis of tetramethylphosphonium iodide.

Caption: Chemical reaction for the synthesis of tetramethylphosphonium iodide.

References

An In-depth Technical Guide to the Physical Properties of Tetramethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt with the chemical formula C₄H₁₂IP, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility as a phase transfer catalyst, an ionic liquid, and a precursor for functional materials necessitates a thorough understanding of its physical properties.[1][2] This technical guide provides a comprehensive overview of the core physical characteristics of tetramethylphosphonium iodide, complete with quantitative data, detailed experimental protocols for property determination, and a visualization of the interplay between its structure and properties.

Core Physical Properties

Tetramethylphosphonium iodide is a white, crystalline, and lipophilic solid at room temperature.[1] It is also known to be hygroscopic and light-sensitive, requiring careful handling and storage.[2] The strong ionic interactions within its crystal lattice contribute to its high melting point.[1]

Quantitative Data Summary

The key physical properties of tetramethylphosphonium iodide are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| Chemical Formula | C₄H₁₂IP |

| Molecular Weight | 218.02 g/mol |

| CAS Number | 993-11-3 |

| Appearance | White crystalline solid |

| Property | Value | Notes |

| Melting Point | 312-322 °C | Decomposes upon melting.[1][2] |

| Solubility | Soluble | In polar organic solvents, water, and alcohols.[1][3] |

| Crystal System | Hexagonal | At room temperature.[1] |

Molecular Structure and Crystallography

The tetramethylphosphonium cation, [P(CH₃)₄]⁺, possesses a tetrahedral geometry around the central phosphorus atom.[1] This symmetric three-dimensional structure, along with the iodide anion (I⁻), forms an ionic crystal.[1] Unlike tetramethylammonium (B1211777) halides which typically have tetragonal lattices, tetramethylphosphonium halides, including the iodide, crystallize in the hexagonal system.[1]

The relationship between the molecular structure and the observed physical properties is visualized in the diagram below.

References

A Technical Guide to the Solubility of Tetramethylphosphonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylphosphonium iodide ([P(CH₃)₄]I) is a quaternary phosphonium (B103445) salt with applications in various chemical processes, including as a phase-transfer catalyst and a precursor in organic synthesis. A critical parameter for its effective use is its solubility in different organic solvents. This technical guide provides a summary of the currently available qualitative solubility data for tetramethylphosphonium iodide and presents a detailed experimental protocol for the quantitative determination of its solubility. The provided methodology, based on the isothermal shake-flask method coupled with gravimetric analysis, offers a robust framework for generating precise and reproducible solubility data essential for process development, reaction optimization, and formulation studies.

Introduction

Qualitative Solubility of Tetramethylphosphonium Iodide

Based on available literature, the solubility of tetramethylphosphonium iodide in various organic solvents can be broadly categorized. A summary of this qualitative data is presented in Table 1. It is important to note that terms such as "soluble" and "insoluble" are relative and may not be sufficient for applications requiring precise concentration control.

Table 1: Qualitative Solubility of Tetramethylphosphonium Iodide in Organic Solvents

| Solvent Family | Solvent Example | Qualitative Solubility | Reference |

| Polar Protic Solvents | Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] | |

| Polar Aprotic Solvents | Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] | |

| Acetone | Soluble | [2] | |

| Trifluoroiodomethane | Soluble | [1] | |

| Non-Polar Solvents | Diethyl Ether | Almost Insoluble | [2] |

| Petroleum Ether | Almost Insoluble | [2] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment

-

Tetramethylphosphonium iodide (high purity, dried)

-

Organic solvent of interest (analytical grade, anhydrous)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled orbital shaker or water bath

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dried tetramethylphosphonium iodide to several screw-capped vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 10.00 mL) of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.00 mL) using a pre-warmed (or pre-cooled to the experimental temperature) volumetric pipette. To avoid disturbing the settled solid, the pipette tip should be positioned in the upper portion of the supernatant.

-

Immediately filter the withdrawn sample through a syringe filter, pre-conditioned with the solvent, into a pre-weighed, dry volumetric flask or weighing bottle. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask. This can be achieved by gentle heating in a fume hood or using a rotary evaporator, depending on the solvent's boiling point and volatility.

-

Once the bulk of the solvent is removed, place the flask in a drying oven at a temperature sufficient to remove residual solvent without decomposing the tetramethylphosphonium iodide (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

-

Record the final constant weight of the flask containing the dried solute.

-

Data Calculation

The solubility can be expressed in various units. The most common are g/100 g of solvent and mol/L.

-

Mass of dissolved tetramethylphosphonium iodide (m_solute):

-

m_solute = (Mass of flask + dried solute) - (Mass of empty flask)

-

-

Mass of the solvent in the analyzed sample (m_solvent):

-

Mass of the saturated solution withdrawn = (Mass of flask + solution) - (Mass of empty flask)

-

m_solvent = Mass of the saturated solution withdrawn - m_solute

-

-

Solubility in g/100 g of solvent:

-

Solubility = (m_solute / m_solvent) * 100

-

-

Solubility in mol/L:

-

Molar mass of tetramethylphosphonium iodide (C₄H₁₂IP) = 218.02 g/mol

-

Moles of solute = m_solute / 218.02 g/mol

-

Volume of solution withdrawn (in L)

-

Solubility (mol/L) = Moles of solute / Volume of solution withdrawn (L)

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of tetramethylphosphonium iodide solubility using the isothermal shake-flask gravimetric method.

Caption: Experimental workflow for solubility determination.

Conceptual Relationship: Solubility and Solvent Polarity

The solubility of an ionic compound like tetramethylphosphonium iodide is fundamentally influenced by the polarity of the solvent. The following diagram illustrates this general principle.

References

An In-depth Technical Guide to the Crystal Structure of Tetramethylphosphonium Iodide

Introduction

Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt with the chemical formula C₄H₁₂PI, is a compound of interest in various chemical applications, including as a phase transfer catalyst and a precursor in organic and inorganic synthesis.[1] The precise arrangement of the tetramethylphosphonium cation ([P(CH₃)₄]⁺) and the iodide anion (I⁻) in the solid state is fundamental to understanding its physical properties, stability, and reactivity in a crystalline environment.

The definitive method for elucidating this arrangement is single-crystal X-ray diffraction. However, despite its synthesis and use being documented, a comprehensive crystallographic study detailing the unit cell parameters, space group, and precise atomic coordinates for tetramethylphosphonium iodide has not been prominently published. X-ray powder diffraction studies on related tetramethylphosphonium halides (chloride and bromide) suggest they crystallize in the hexagonal system, which contrasts with the tetragonal lattices typically adopted by their tetramethylammonium (B1211777) analogues. This guide synthesizes available information on its synthesis and provides a detailed, generalized protocol for its structural analysis, supplemented with data from analogous compounds to serve as a reference for future research.

Crystallographic Data (Comparative)

As a definitive crystal structure for tetramethylphosphonium iodide is not available, the following tables summarize crystallographic data for related phosphonium compounds to provide an expected framework.

Table 1: Crystal Data for a Related Compound: Phosphonium Iodide (PH₄I) This data is for the parent phosphonium salt and offers a baseline for comparison.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [2] |

| Space Group | P4/nmm | [2] |

| a, b (Å) | 6.34 | [2] |

| c (Å) | 4.62 | [2] |

| α, β, γ (°) | 90, 90, 90 | [2] |

| Volume (ų) | 185.7 | [2] |

| Z (Formula units) | 2 | [2] |

Table 2: Unit Cell Parameters for Related Tetramethylphosphonium Halides This data illustrates the structural parameters for the chloride and bromide analogues.

| Compound | Crystal System | a (Å) | c (Å) | Reference |

| Tetramethylphosphonium Chloride | Hexagonal | 6.90 ± 0.01 | 9.72 ± 0.05 | |

| Tetramethylphosphonium Bromide | Hexagonal | 7.03 ± 0.01 | 9.98 ± 0.05 |

Table 3: Expected Intramolecular Bond Lengths and Angles Based on typical values for related phosphonium salts.[3]

| Parameter | Expected Value Range |

| P–C Bond Length (Å) | 1.78 - 1.80 |

| C–P–C Bond Angle (°) | 109.0 - 110.0 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of tetramethylphosphonium iodide and the subsequent analysis of its crystal structure.

This protocol is based on the direct alkylation of trimethylphosphine (B1194731).[3][4]

Materials:

-

Trimethylphosphine (P(CH₃)₃)

-

Iodomethane (B122720) (CH₃I)

-

Toluene (anhydrous)

-

Acetonitrile (B52724) (for recrystallization)

-

Schlenk flask (100 mL)

-

Stirring apparatus

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Assemble a 100 mL Schlenk flask under an inert nitrogen atmosphere.

-

Add trimethylphosphine (e.g., 0.75 mL, 7.5 mmol) to the flask and dissolve it in approximately 30 mL of anhydrous toluene.[4]

-

While stirring, add an equimolar amount of iodomethane (e.g., 0.47 mL, 7.5 mmol) dropwise to the solution.[4]

-

A white precipitate of tetramethylphosphonium iodide will form upon the addition of iodomethane.[4]

-

Allow the reaction mixture to stir for approximately 24 hours at room temperature to ensure the reaction goes to completion.[4]

-

Remove the solvent (toluene) under vacuum to collect the white solid product.

-

For purification and crystal growth, the crude solid can be dissolved in a minimal amount of a suitable solvent like acetonitrile and left for slow evaporation to yield colorless crystals suitable for X-ray diffraction.[4]

This is a generalized but standard protocol for determining the crystal structure of a small molecule like tetramethylphosphonium iodide.

1. Single Crystal Growth:

-

High-quality single crystals are essential for accurate SC-XRD analysis. The slow evaporation method described in the synthesis protocol (Section 3.1, Step 7) is a common technique.

-

Alternatively, slow cooling of a saturated solution or vapor diffusion methods can be employed.

2. Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a modern detector (e.g., CCD or CMOS).

-

Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryo-protectant oil.

-

Data Acquisition: The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. The diffractometer then rotates the crystal in the X-ray beam, collecting a series of diffraction patterns (frames) over a wide range of orientations.

3. Data Processing and Structure Solution:

-

Integration and Scaling: The collected frames are processed using specialized software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. The data is scaled and merged to produce a final reflection file.

-

Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal system and probable space group(s).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., using SHELXT) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process refines atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. Hydrogen atoms are typically placed in calculated positions.

Workflow and Process Visualization

The following diagram illustrates the logical workflow from synthesis to final structural elucidation of tetramethylphosphonium iodide.

Caption: Experimental workflow for the synthesis and structural analysis of tetramethylphosphonium iodide.

References

Thermal Stability of Tetramethylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of tetramethylphosphonium iodide ((CH₃)₄PI). Due to a lack of specific publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for tetramethylphosphonium iodide, this guide utilizes data from the analogous compound, tetramethylammonium (B1211777) iodide ((CH₃)₄NI), to illustrate the principles and methodologies of thermal analysis. The guide details the synthesis, potential decomposition pathways, and key experimental protocols for characterization. This document is intended to serve as a valuable resource for professionals working with quaternary phosphonium (B103445) and ammonium (B1175870) compounds in various scientific and industrial applications.

Introduction

Synthesis of Tetramethylphosphonium Iodide

Several methods for the synthesis of tetramethylphosphonium iodide have been reported. A common and straightforward approach involves the direct alkylation of trimethylphosphine (B1194731) with methyl iodide.[1]

Reaction:

(CH₃)₃P + CH₃I → (CH₃)₄PI

Another reported method involves the reaction of calcium phosphide (B1233454) with methyl iodide in a methanol/water mixture.[2]

Thermal Analysis Data

As previously stated, specific quantitative thermal analysis data for tetramethylphosphonium iodide is not available in the reviewed literature. However, a study on phosphonium-templated iodoplumbates noted that the complex containing the tetramethylphosphonium cation, [PMe₄][PbI₃], exhibited no significant mass loss up to 400 °C, suggesting a high degree of thermal stability for the tetramethylphosphonium cation itself.

For illustrative purposes, the following table summarizes the thermal stability data for the analogous compound, tetramethylammonium iodide .

| Parameter | Value | Method |

| Melting Point | 312-322 °C | Not specified |

| Onset Decomposition Temperature (Tonset) | ~250 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | ~300 °C | DTG |

| Enthalpy of Dissociation (ΔHdiss) | 186.7 kJ/mol | DSC |

Note: The data presented in this table is for tetramethylammonium iodide and should be considered as an illustrative example.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of quaternary ammonium and phosphonium salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of finely ground sample (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the compound and determine the enthalpy of dissociation.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic or exothermic peaks associated with phase transitions or decomposition. The area under the decomposition peak is integrated to determine the enthalpy of the process.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gaseous effluent from the TGA furnace is continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.

-

FTIR or mass spectra of the evolved gases are recorded at different temperatures throughout the decomposition process.

-

The obtained spectra are analyzed to identify the chemical composition of the evolved gases.

Signaling Pathways and Experimental Workflows

Hypothetical Thermal Decomposition Pathway of Tetramethylphosphonium Iodide

The thermal decomposition of tetramethylphosphonium iodide is expected to proceed via a unimolecular decomposition mechanism, analogous to its ammonium counterpart. Upon heating, the compound would likely break down to yield trimethylphosphine and methyl iodide as the primary gaseous products.

Caption: Hypothetical decomposition pathway of tetramethylphosphonium iodide.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of tetramethylphosphonium iodide would involve synthesis, followed by characterization using TGA, DSC, and EGA.

Caption: Logical workflow for the thermal analysis of tetramethylphosphonium iodide.

Conclusion

This technical guide has outlined the key aspects related to the thermal stability of tetramethylphosphonium iodide. While specific quantitative data for this compound remains elusive in the public domain, the provided methodologies and the illustrative data from its ammonium analog offer a robust framework for its characterization. The high thermal stability of the tetramethylphosphonium cation, as suggested by its behavior in a complex, indicates that the pure iodide salt is likely a thermally robust material. Further experimental investigation is required to definitively determine its decomposition profile. The outlined experimental protocols for TGA, DSC, and EGA serve as a practical guide for researchers to characterize this and similar quaternary phosphonium compounds.

References

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Tetramethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of tetramethylphosphonium iodide. It includes a detailed summary of its chemical shift in various states, a thorough experimental protocol for acquiring high-quality ³¹P NMR spectra of phosphonium (B103445) salts, and an analysis of the key factors influencing the phosphorus-31 chemical shift.

³¹P NMR Chemical Shift Data of Tetramethylphosphonium Iodide

The ³¹P NMR chemical shift of the tetramethylphosphonium cation is a key parameter for its identification and characterization. This value is influenced by the surrounding chemical environment, most notably the solvent and the physical state of the sample. The chemical shifts are reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄).

Below is a summary of the reported ³¹P NMR chemical shift values for tetramethylphosphonium iodide:

| Solvent/State | ³¹P Chemical Shift (δ) in ppm | Reference |

| Dimethyl Sulfoxide (DMSO) | +24.6 | [1] |

| Gas Phase (Calculated) | +25.1 | [2] |

Note: The positive chemical shift value indicates a resonance downfield from the 85% H₃PO₄ standard.

Experimental Protocol for ³¹P NMR Spectroscopy of Tetramethylphosphonium Iodide

Acquiring a high-quality ³¹P NMR spectrum of tetramethylphosphonium iodide requires careful sample preparation and instrument setup. The following protocol outlines a general procedure suitable for most modern NMR spectrometers.

Sample Preparation

-

Analyte Preparation: Ensure the tetramethylphosphonium iodide sample is of sufficient purity to avoid interference from phosphorus-containing impurities. A reasonable concentration for a clear signal is typically 2-10 mg of the sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the tetramethylphosphonium iodide is soluble. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆), deuterium (B1214612) oxide (D₂O), chloroform-d (B32938) (CDCl₃), and acetonitrile-d₃. The choice of solvent can influence the chemical shift (see Section 3).

-

Dissolution: Dissolve approximately 2-10 mg of tetramethylphosphonium iodide in 0.6 to 1.0 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, it is advisable to filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent magnetic field distortions that can lead to broadened signals.[3]

NMR Instrument Parameters

-

Spectrometer Setup: Tune the NMR probe to the ³¹P frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Referencing: The ³¹P NMR spectrum should be referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.[1][4] This can be done by using a sealed capillary containing 85% H₃PO₄ placed inside the NMR tube or by referencing the spectrum to a known external standard measured under the same conditions.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Decoupling: Use proton decoupling (e.g., ¹H broadband decoupling) to simplify the spectrum to a single sharp peak and improve the signal-to-noise ratio.[5]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate, but for quantitative measurements, a longer delay (5-7 times the longest T₁) may be necessary.

-

Number of Scans: This will depend on the sample concentration. For a reasonably concentrated sample, 16 to 128 scans are often sufficient.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the reference peak (e.g., external 85% H₃PO₄) to 0.0 ppm.

Factors Influencing the ³¹P NMR Chemical Shift of Tetramethylphosphonium Iodide

The precise chemical shift of the phosphorus nucleus in tetramethylphosphonium iodide is sensitive to several factors. Understanding these influences is crucial for accurate spectral interpretation and for comparing data across different experimental conditions.

Solvent Effects

The solvent can significantly impact the ³¹P chemical shift through various interactions.[2] The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment around the phosphorus nucleus. More polar solvents can lead to better stabilization of the positive charge on the phosphonium cation, which in turn affects the shielding of the phosphorus nucleus.

Counter-Ion Effects

The nature of the counter-ion (in this case, iodide) plays a crucial role in the observed chemical shift, primarily through ion-pairing effects. In solution, an equilibrium exists between tightly bound ion pairs and dissociated ions. The extent of ion pairing is influenced by the solvent's dielectric constant and the nature of the anion.[6] The chemical shift of the phosphorus nucleus can be different in the ion-paired state compared to the free cation. The basicity and size of the anion also contribute to the strength of the cation-anion interaction, with more basic anions generally causing larger shifts.[6]

Concentration Effects

The concentration of the tetramethylphosphonium iodide solution can influence the ³¹P chemical shift. At higher concentrations, the equilibrium between ion pairs and free ions can shift, leading to changes in the observed chemical shift. This is because the chemical shift is a weighted average of the shifts of the different species in solution.

Temperature Effects

Temperature can also affect the ³¹P chemical shift by influencing the equilibrium of ion pairing and the dynamics of solvent-solute interactions. However, for many phosphonium salts, the effect of temperature on the chemical shift is relatively small over a typical measurement range.

Conclusion

The ³¹P NMR chemical shift of tetramethylphosphonium iodide is a valuable parameter for its characterization. A typical value is around +24.6 ppm in DMSO, but this can be influenced by the solvent, counter-ion, concentration, and temperature. By following a standardized experimental protocol, researchers can obtain high-quality and reproducible ³¹P NMR spectra. A thorough understanding of the factors that affect the chemical shift is essential for the accurate interpretation of these spectra and for comparing data from different sources. This guide provides the necessary data and methodological considerations for professionals working with this and similar phosphonium salts.

References

- 1. researchgate.net [researchgate.net]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Tetramethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Hygroscopicity of Quaternary Phosphonium (B103445) Salts

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter for the handling, storage, and application of many chemical compounds. For quaternary phosphonium salts like tetramethylphosphonium iodide, the presence of absorbed water can significantly influence their physical state, chemical stability, and performance in sensitive applications.

The hygroscopic nature of ionic compounds is primarily influenced by the nature of the cation and anion, crystal lattice energy, and the presence of impurities. The interaction between the charged ions and water molecules, which are polar, dictates the extent of water uptake.

Physicochemical Properties of Tetramethylphosphonium Iodide

A summary of the key physicochemical properties of tetramethylphosphonium iodide is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂IP | [2] |

| Molecular Weight | 218.02 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 312-322 °C | [1] |

| CAS Number | 993-11-3 | [3] |

| Sensitivity | Hygroscopic, Light-sensitive | [1] |

Impact of Water on Tetramethylphosphonium Iodide

The absorption of atmospheric moisture can have several detrimental effects on tetramethylphosphonium iodide, impacting its utility in research and development.

-

Physical State Alteration: Significant water uptake can lead to deliquescence, where the crystalline solid dissolves in the absorbed water to form a saturated solution. This alters the physical form of the material, making accurate weighing and handling difficult.

-

Chemical Degradation: The presence of water can facilitate hydrolytic decomposition pathways, especially under elevated temperatures or in the presence of impurities.

-

Performance in Catalysis: In applications such as phase-transfer catalysis, the hydration of the phosphonium cation and the iodide anion can affect their interfacial activity and solubility in the organic phase, potentially reducing the catalyst's efficiency.

Quantitative Analysis of Hygroscopicity

The most common and accurate method for quantifying the hygroscopic nature of a solid material is Dynamic Vapor Sorption (DVS) . DVS analysis measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. The resulting data is plotted as a water vapor sorption isotherm.

Water Vapor Sorption Isotherm

A water vapor sorption isotherm plots the equilibrium water content (% mass change) of a material as a function of relative humidity at a constant temperature. The shape of the isotherm provides valuable information about the mechanism of water uptake (adsorption, absorption, or condensation). While a specific isotherm for tetramethylphosphonium iodide is not available in the literature, a typical isotherm for a hygroscopic crystalline solid would be expected.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity at which a substance begins to absorb a significant amount of moisture from the atmosphere, leading to deliquescence.[4] Below the CRH, the material remains a solid. The CRH is a critical parameter for determining appropriate storage and handling conditions. For hygroscopic salts, the CRH can be experimentally determined using DVS by identifying the RH at which a sharp increase in mass is observed.

Experimental Protocols

Synthesis of Tetramethylphosphonium Iodide

A common method for the synthesis of tetramethylphosphonium iodide is the quaternization of trimethylphosphine (B1194731) with methyl iodide.[5]

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethylphosphine in a suitable anhydrous solvent (e.g., toluene (B28343) or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

The product, tetramethylphosphonium iodide, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with the anhydrous solvent to remove any unreacted starting materials, and dry under vacuum.

A simple and high-yield synthesis can also be achieved by reacting calcium phosphide (B1233454) with methyl iodide in a methanol/water mixture.[3]

Purification of Tetramethylphosphonium Iodide

To ensure the accurate determination of its hygroscopic properties, the synthesized tetramethylphosphonium iodide should be of high purity. Recrystallization is a common purification method.

Procedure:

-

Dissolve the crude tetramethylphosphonium iodide in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and diethyl ether).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Dynamic Vapor Sorption (DVS) Analysis

The following protocol outlines the determination of the water vapor sorption isotherm and the critical relative humidity of tetramethylphosphonium iodide.

Instrumentation: A dynamic vapor sorption analyzer equipped with a microbalance.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of finely ground, dried tetramethylphosphonium iodide onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This dry mass is recorded as the initial mass (m₀).

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable reading is obtained.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then plotted as the percentage mass change versus RH to generate the sorption and desorption isotherms. The CRH is identified as the RH at which a sharp, significant increase in mass is observed during the sorption phase.

Visualization of Experimental Workflow and Concepts

Dynamic Vapor Sorption (DVS) Experimental Workflow

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Relationship Between Relative Humidity and Material State

Caption: Conceptual diagram of the effect of relative humidity on the physical state.

Conclusion

Tetramethylphosphonium iodide is a hygroscopic solid, a property that necessitates careful consideration in its handling, storage, and application. While quantitative data on its water sorption behavior is not extensively documented, the experimental protocols outlined in this guide, particularly Dynamic Vapor Sorption, provide a robust framework for its characterization. A thorough understanding of the interaction of tetramethylphosphonium iodide with atmospheric moisture is essential for ensuring its chemical and physical stability, and for the successful development of processes and products in which it is a component. Further research to quantify the water vapor sorption isotherm and critical relative humidity of this compound is highly recommended for its effective utilization.

References

Tetramethylphosphonium Iodide: A Versatile Precursor for Advanced Ionic Liquids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetramethylphosphonium iodide as a key precursor in the synthesis of phosphonium-based ionic liquids (ILs). The document details the synthesis methodologies, physicochemical properties, and potential applications, with a particular focus on aspects relevant to drug development.

Introduction to Tetramethylphosphonium-Based Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state at relatively low temperatures, often below 100°C. They possess a unique combination of properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds.[1][2] Phosphonium-based ionic liquids (PILs), derived from cations like tetramethylphosphonium, offer distinct advantages over their more common nitrogen-based counterparts, such as enhanced thermal and chemical stability.[3][4] These characteristics make them highly attractive for various applications, including as electrolytes in batteries, phase transfer catalysts, and innovative drug delivery systems.[3][4][5]

Tetramethylphosphonium iodide, a quaternary phosphonium (B103445) salt, serves as a readily available and versatile starting material for the synthesis of a diverse range of PILs.[6][7] Its utility lies in the straightforward nature of the quaternization reaction to form the phosphonium cation and the subsequent ease of anion exchange to introduce a variety of anions, thereby tuning the physicochemical properties of the resulting ionic liquid.[7][8]

Synthesis of Tetramethylphosphonium-Based Ionic Liquids

The synthesis of ionic liquids from tetramethylphosphonium iodide is typically a two-step process: the formation of the tetramethylphosphonium iodide precursor itself, followed by an anion exchange or metathesis reaction to introduce the desired anion.

Synthesis of the Tetramethylphosphonium Iodide Precursor

The most direct method for synthesizing tetramethylphosphonium iodide is the quaternization of trimethylphosphine (B1194731) with methyl iodide.[9] This reaction is a nucleophilic substitution where the phosphorus atom of the phosphine (B1218219) attacks the electrophilic carbon of the methyl iodide.

Anion Exchange for the Synthesis of Task-Specific Ionic Liquids

The core of synthesizing various tetramethylphosphonium-based ionic liquids lies in the anion exchange (metathesis) reaction. This process involves reacting tetramethylphosphonium iodide with a salt containing the desired anion, typically a lithium, sodium, or silver salt.[8][10] The choice of the new anion is critical as it largely determines the final properties of the ionic liquid, such as its hydrophobicity, viscosity, and thermal stability.[6][11]

The general synthetic pathway is illustrated in the diagram below.

Quantitative Data on Tetramethylphosphonium-Based Ionic Liquids

The physicochemical properties of tetramethylphosphonium-based ionic liquids can be tailored by the choice of the anion. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Synthesis Yields of Selected Phosphonium Ionic Liquids

| Cation | Anion | Precursor | Yield (%) | Reference |

| Trihexyl(tetradecyl)phosphonium | [GaCl₄]⁻ | [P₆₆₆₁₄]Cl | 99.0 | [12] |

| Trihexyl(tetradecyl)phosphonium | [FeCl₄]⁻ | [P₆₆₆₁₄]Cl | 96.7 | [12] |

| Trihexyl(tetradecyl)phosphonium | [SnCl₃]⁻ | [P₆₆₆₁₄]Cl | 90.3 | [12] |

Table 2: Thermal Properties of Selected Phosphonium Ionic Liquids

| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Reference |

| Triethyl-n-butylphosphonium | [FSI]⁻ | - | >300 | [11] |

| Triethyl-n-octylphosphonium | [FSI]⁻ | - | >300 | [11] |

| Triethyl-n-butylphosphonium | [TFSI]⁻ | - | >300 | [11] |

| Triethyl-n-octylphosphonium | [TFSI]⁻ | - | >300 | [11] |

| Trihexyl(tetradecyl)phosphonium | [GaCl₄]⁻ | - | 468.77 | [12] |

| Trihexyl(tetradecyl)phosphonium | [FeCl₄]⁻ | - | 480.34 | [12] |

| Trimethyl-based phosphonium | [FSI]⁻ or [TFSI]⁻ | 0 - 42 | - | [5] |

Table 3: Physicochemical Properties of Selected Phosphonium Ionic Liquids at 25°C

| Cation | Anion | Viscosity (cP) | Ionic Conductivity (mS/cm) | Reference |

| Triethyl-n-butylphosphonium | [FSI]⁻ | - | - | [11] |

| Triethyl-n-octylphosphonium | [FSI]⁻ | - | - | [11] |

| Triethyl-n-butylphosphonium | [TFSI]⁻ | - | - | [11] |

| Triethyl-n-octylphosphonium | [TFSI]⁻ | - | - | [11] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of tetramethylphosphonium-based ionic liquids, based on methodologies reported in the literature.

General Protocol for Quaternization (Synthesis of Precursor)

-

Reaction Setup: To a stirred solution of a tertiary phosphine (e.g., triphenylphosphine (B44618) or tributylphosphine, 0.05 mol) in 50 mL of acetonitrile, add the corresponding haloalkane (e.g., bromoalkane, 0.06 mol).

-

Reaction Conditions: Heat the mixture to reflux for 24 hours.[13]

-

Work-up: After cooling, distill the acetonitrile. Wash the resulting product with a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:3 v/v, 3 x 100 mL).[13]

-

Drying: Remove residual solvents under vacuum (10 mbar) at 60°C to yield the phosphonium halide salt.[13]

General Protocol for Anion Exchange (Metathesis)

-

Dissolution: In a flask, dissolve the phosphonium halide precursor (e.g., triethyl-n-butylphosphonium bromide, 0.03 mol) in 50 mL of deionized water.[11]

-

Anion Addition: In a separate flask, prepare an aqueous solution of the lithium or sodium salt of the desired anion (e.g., LiTFSI or LiFSI, 0.03 mol) in 50 mL of water.[11]

-

Reaction: Add the anion solution to the phosphonium halide solution and stir the mixture for 3 hours at room temperature.[11]

-

Extraction: The resulting ionic liquid, if immiscible in water, can be separated using an organic solvent like dichloromethane.[11]

-

Purification: Wash the phase containing the ionic liquid several times with deionized water. Treat with activated carbon and pass through a chromatography column (alumina, dichloromethane).[11]

-

Drying: Dry the purified ionic liquid under vacuum at an appropriate temperature (e.g., 45°C for FSI-based ILs and 100°C for TFSI-based ILs) to remove any residual water and solvent.[11]

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these ionic liquids.

Applications in Drug Development

The tunable nature of phosphonium-based ionic liquids makes them promising candidates for applications in drug delivery. Their ability to solvate a wide range of active pharmaceutical ingredients (APIs), including those with poor water solubility, is a key advantage.[1][2] By pairing a drug molecule as the anion or cation, it is possible to create an "API-IL," a liquid form of the drug that can exhibit enhanced solubility and improved permeation across biological membranes.[1]

Furthermore, phosphonium-based ILs can be designed to have surface-active properties, enabling them to act as drug carriers in formulations.[9] Some studies have explored the use of these ionic liquids in micellar systems with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen, suggesting their potential in advanced drug delivery systems.[9] The inherent antimicrobial activity of some long-chain phosphonium salts also opens up possibilities for developing dual-function drug formulations.[13]

Conclusion

Tetramethylphosphonium iodide is a valuable and versatile precursor for the synthesis of a wide array of phosphonium-based ionic liquids. The straightforward nature of the quaternization reaction followed by anion metathesis allows for the systematic tuning of the physicochemical properties of the resulting ILs. This "designer" aspect, coupled with their inherent thermal and chemical stability, makes them highly promising materials for a range of applications, from materials science to advanced pharmaceutical formulations. Further research into the biological interactions and toxicology of these compounds will be crucial for their successful implementation in drug delivery and other biomedical applications.

References

- 1. Ionic Liquids in Drug Delivery | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpnjournals.org [arpnjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [helda.helsinki.fi]

- 12. Metal chloride anion based ionic liquids: synthesis, characterization and evaluation of performance in hydrogen sulfide oxidative absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilic Properties of the Tetramethylphosphonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetramethylphosphonium (TMP) cation, the smallest tetraalkylphosphonium cation, possesses unique physicochemical properties that make it a subject of interest in various scientific domains, including pharmacology and biochemistry. Its cationic nature and molecular structure contribute to its lipophilic characteristics, which govern its interaction with biological membranes and subsequent cellular and subcellular distribution. This technical guide provides a comprehensive overview of the lipophilic properties of the tetramethylphosphonium cation, detailing its quantitative lipophilicity, interactions with lipid bilayers, and mechanisms of cellular uptake. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.

Quantitative Lipophilicity Data

| Parameter | Value | Method | Source |

| Calculated logP (XLogP3-AA) | 0 | Computational | PubChem[1] |

Note: The logP value of 0 suggests that the tetramethylphosphonium cation has an equal affinity for both octanol (B41247) and water in its neutral state. However, as a permanently charged species, its distribution is highly dependent on the aqueous phase's pH and the presence of counterions. Therefore, the logD value, which accounts for all ionic and neutral species, would provide a more physiologically relevant measure of its lipophilicity.

Interaction with Lipid Bilayers

The interaction of the tetramethylphosphonium cation with lipid bilayers is a key aspect of its biological activity. While larger phosphonium (B103445) cations like tetraphenylphosphonium (B101447) (TPP) have been more extensively studied, the fundamental principles of interaction can be extrapolated to the tetramethylphosphonium cation.

Molecular dynamics simulations of other phosphonium-based molecules have shown that these cations can penetrate the lipid bilayer, with their location depending on the composition of the membrane.[2][3] For instance, in phosphatidylcholine (PC) bilayers, phosphonium dyes have been observed to reside at the level of the carbonyl groups of the lipids.[2][3] The interaction is primarily driven by electrostatic forces between the positive charge of the phosphonium group and the negatively charged phosphate (B84403) groups of the phospholipids, as well as hydrophobic interactions between the alkyl groups and the lipid tails.

Studies on the larger tetraphenylphosphonium (TPP) cation have shown that it has a significant affinity for lipid membranes and can affect their physical properties.[4] TPP can act as a "mild uncoupler" at low concentrations in mitochondria, suggesting it can influence the proton gradient across the inner mitochondrial membrane.[4] While smaller, the tetramethylphosphonium cation is also expected to interact with the headgroup region of the lipid bilayer, potentially causing localized changes in membrane fluidity and permeability.

Cellular Uptake Mechanisms

The cellular uptake of small organic cations like the tetramethylphosphonium cation is generally mediated by specific transporter proteins. The Solute Carrier (SLC) family 22, which includes organic cation transporters (OCTs), is primarily responsible for the transport of a wide range of organic cations across cell membranes.[5][6][7] These transporters facilitate the movement of their substrates across the plasma membrane in an electrogenic manner, driven by the membrane potential.

Given its small size and positive charge, it is highly probable that the tetramethylphosphonium cation is a substrate for one or more of the OCTs (OCT1, OCT2, and OCT3).[6][7] The expression levels of these transporters vary among different cell types and tissues, which would lead to differential uptake of the tetramethylphosphonium cation. The uptake process via OCTs is a form of facilitated diffusion, which does not directly require ATP but relies on the electrochemical gradient of the cation.

The following diagram illustrates the potential cellular uptake pathway for the tetramethylphosphonium cation.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest that the tetramethylphosphonium cation itself directly modulates specific intracellular signaling pathways. Research in this area has predominantly focused on the use of larger, more lipophilic phosphonium cations, such as triphenylphosphonium (TPP), as vectors to deliver other biologically active molecules to the mitochondria. In those cases, the observed effects on signaling pathways are attributable to the cargo molecule rather than the phosphonium carrier.

Experimental Protocols

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound.[8][9] For a permanently charged species like the tetramethylphosphonium cation, this method would be adapted to measure the distribution of the ion pair.

Materials:

-

Tetramethylphosphonium salt (e.g., tetramethylphosphonium bromide)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

Volumetric flasks

-

Separatory funnels

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or ion chromatography)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the tetramethylphosphonium salt in water (pre-saturated with n-octanol) at a known concentration.

-

-

Partitioning:

-

Add a known volume of the aqueous stock solution and an equal volume of n-octanol (pre-saturated with water) to a separatory funnel.

-

Shake the funnel vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Let the phases separate. If an emulsion forms, centrifugation can be used to break it.

-

-

Quantification:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the tetramethylphosphonium cation in both the aqueous and n-octanol phases using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [TMP]octanol / [TMP]water.

-

The logP is the logarithm of the partition coefficient: logP = log10(P).

-

The following workflow diagram illustrates the shake-flask method.

Determination of logD by Potentiometric Titration

Potentiometric titration is a powerful technique for determining the logD of ionizable compounds.[10][11][12] For a permanently charged cation like tetramethylphosphonium, this method can be adapted to study its partitioning behavior in the presence of a lipophilic counter-ion.

Materials:

-

Tetramethylphosphonium salt

-

Lipophilic counter-ion (e.g., tetraphenylborate)

-

n-Octanol

-

Water

-

pH electrode and meter

-

Autotitrator

-

Two-phase titration vessel

Procedure:

-

System Setup:

-

The experimental setup consists of a two-phase system of water and n-octanol in a titration vessel.

-

The pH electrode is placed in the aqueous phase.

-

-

Titration:

-

The tetramethylphosphonium salt is dissolved in the aqueous phase.

-

A solution of the lipophilic counter-ion in n-octanol is used as the titrant.

-

The titrant is added incrementally to the two-phase system, and the pH of the aqueous phase is monitored.

-

-

Data Analysis:

-

The change in pH is related to the partitioning of the tetramethylphosphonium-counter-ion pair into the organic phase.

-

Specialized software is used to analyze the titration curve and calculate the logD value.

-

The logical relationship in potentiometric logD determination is depicted below.

Conclusion

The tetramethylphosphonium cation exhibits lipophilic properties that are crucial for its interaction with biological systems. While a calculated logP of 0 suggests a balanced affinity for polar and non-polar environments, its permanent positive charge dictates that its behavior in physiological systems is more complex and likely governed by transporter-mediated uptake. The primary mechanism of cellular entry is proposed to be via organic cation transporters. Further experimental determination of the logP and logD values for the tetramethylphosphonium cation is warranted to provide a more precise quantitative understanding of its lipophilicity. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of the lipophilic properties of the tetramethylphosphonium cation will be valuable for its potential applications in drug delivery and as a molecular probe.

References

- 1. Phosphonium, tetramethyl- | C4H12P+ | CID 120512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study | East European Journal of Physics [periodicals.karazin.ua]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of tetraphenylphosphonium and dodecyltriphenylphosphonium with lipid membranes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and cellular physiology of organic cation transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cations potentiometric titration: Topics by Science.gov [science.gov]

- 12. Potentiometric titration [protocols.io]

Unveiling the Antimicrobial Potential of Tetramethylphosphonium Iodide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the potential antimicrobial activity of tetramethylphosphonium iodide. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols for its evaluation, and explores potential mechanisms of action. While direct evidence of potent antimicrobial efficacy is limited, this guide illuminates pathways for future research, particularly concerning synergistic activities and the role of its iodide component.

Introduction: The Landscape of Quaternary Phosphonium (B103445) Compounds

Quaternary phosphonium salts (QPS) have garnered significant attention as antimicrobial agents. Their efficacy is largely attributed to their cationic nature, which facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[1][2][3] The structure of the QPS, particularly the length of the alkyl chains attached to the phosphorus atom, plays a critical role in its antimicrobial potency. Generally, longer alkyl chains enhance the lipophilic character of the molecule, promoting its insertion into the lipid bilayer of bacterial membranes and increasing its disruptive capabilities.[4][5]

This guide focuses specifically on tetramethylphosphonium iodide, a QPS with four short methyl groups. Due to its lack of a significant lipophilic component, its direct antimicrobial activity is presumed to be low compared to its long-chain counterparts. However, its potential for synergistic interactions and the antimicrobial properties of its iodide counter-ion warrant a thorough investigation.

Quantitative Data on Antimicrobial Activity

A comprehensive review of existing literature reveals a notable lack of specific quantitative data on the antimicrobial activity of tetramethylphosphonium iodide. However, studies on analogous short-chain alkyl phosphonium salts provide valuable insights. Research on a series of alkyl-triphenyl-phosphonium iodides demonstrated that the compound with the shortest alkyl group (a methyl group) exhibited the highest Minimum Inhibitory Concentration (MIC), indicating the lowest antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.[4]

This trend strongly suggests that tetramethylphosphonium iodide, with four methyl groups, would likely display very high MIC values, signifying weak or negligible direct antimicrobial action. The following table summarizes the findings for the most closely related compound found in the literature to provide a comparative baseline.

| Compound | Microorganism | MIC (µg/mL) |

| Methyl-triphenyl-phosphonium iodide | MRSA | 128 |

| Methyl-triphenyl-phosphonium iodide | E. coli | 512 |

| Methyl-triphenyl-phosphonium iodide | P. aeruginosa | 8000 |

Table 1: Minimum Inhibitory Concentrations of a Short-Chain Alkyl Phosphonium Iodide. [4]

Potential Mechanisms of Action

The established mechanism of action for lipophilic QPS involves the disruption of the cell membrane.[1][2][3] However, for small, non-amphiphilic cations like the tetramethylphosphonium ion, this mechanism is less probable. Alternative or contributing mechanisms may be at play, albeit leading to a weaker overall effect.

Interaction with the Cell Surface

The positively charged tetramethylphosphonium cation can still engage in electrostatic interactions with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This interaction, while insufficient to cause significant membrane disruption on its own, could potentially alter the surface charge of the bacterium and interfere with membrane transport processes or the function of cell wall-associated enzymes.

The Role of the Iodide Ion

The iodide ion itself is known to have antimicrobial properties and can potentiate the effects of other antimicrobial agents. Several potential mechanisms for the antimicrobial action of iodide have been proposed:

-

Inhibition of metabolic enzymes: Iodide can interfere with the function of various enzymes essential for bacterial metabolism.

-

Generation of reactive iodine species: In the presence of oxidizing agents, iodide can be converted to more reactive species, such as molecular iodine or hypoiodite, which are potent antimicrobials.

-

Synergistic effects: Iodide has been shown to enhance the efficacy of other antimicrobials, a phenomenon that could be relevant in the context of tetramethylphosphonium iodide.

The potential for synergistic activity between the tetramethylphosphonium cation and the iodide anion is an area ripe for investigation.

Caption: Proposed signaling pathway for the potential antimicrobial action of tetramethylphosphonium iodide.

Experimental Protocols

To rigorously assess the antimicrobial potential of tetramethylphosphonium iodide, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.

Protocol:

-

Preparation of Tetramethylphosphonium Iodide Stock Solution: Prepare a stock solution of tetramethylphosphonium iodide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a known concentration.

-

Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the tetramethylphosphonium iodide stock solution in the appropriate broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus and E. coli) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of tetramethylphosphonium iodide at which there is no visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto an appropriate agar (B569324) medium. Incubate the agar plates overnight. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Caption: Experimental workflow for determining the MIC and MBC of tetramethylphosphonium iodide.

Checkerboard Assay for Synergistic Activity

To investigate the potential synergistic effects of tetramethylphosphonium iodide with other antimicrobial agents, the checkerboard assay is a widely used method.

Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of tetramethylphosphonium iodide and the second antimicrobial agent at concentrations several times higher than their individual MICs.

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute tetramethylphosphonium iodide along the x-axis and the second antimicrobial agent along the y-axis.

-